molecular formula C25H22Ge B15074416 Benzyl(triphenyl)germane CAS No. 3246-98-8

Benzyl(triphenyl)germane

Cat. No.: B15074416
CAS No.: 3246-98-8
M. Wt: 395.1 g/mol
InChI Key: AOBBXWIKWYBUQH-UHFFFAOYSA-N
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Description

Benzyl(triphenyl)germane is an organogermanium compound with the formula Ge(C6H5)3(CH2C6H5). It consists of a germanium atom bonded to three phenyl groups and one benzyl group. This compound is part of the broader class of tetraorganogermanes, which are characterized by their Ge–C bonds and diverse reactivity patterns.

Such structural features influence its applications in organic synthesis, particularly in photolytic reactions or as intermediates in transmetallation processes .

Properties

CAS No.

3246-98-8

Molecular Formula

C25H22Ge

Molecular Weight

395.1 g/mol

IUPAC Name

benzyl(triphenyl)germane

InChI

InChI=1S/C25H22Ge/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

AOBBXWIKWYBUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triphenyl)germane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triphenylgermanium hydride in the presence of a base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or xylene .

Another method involves the use of benzyl bromide and triphenylgermanium chloride in the presence of a palladium catalyst. This reaction is carried out under mild conditions and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired purity and yield of the final product. Industrial processes may also incorporate additional purification steps such as recrystallization or distillation to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)germane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield germanium oxides, while reduction reactions produce germanium hydrides. Substitution reactions can result in a variety of substituted germanium compounds .

Mechanism of Action

The mechanism of action of benzyl(triphenyl)germane involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction is often mediated by the germanium atom, which can form stable complexes with biological molecules .

In chemical reactions, the mechanism of action typically involves the formation of intermediates such as germanium radicals or cations, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Structural Analogues: Substituted Triphenylgermanes

Benzyl(triphenyl)germane can be compared to other aryl-substituted triphenylgermanes, such as triphenyl(p-tolyl)germane , triphenyl(m-tolyl)germane , and triphenyl(o-tolyl)germane (). These compounds differ in the substituent attached to the germanium center, leading to variations in steric and electronic properties:

Compound Substituent Yield (%) Key Reactivity Observations
This compound Benzyl (CH2C6H5) N/A High steric hindrance; slow transmetallation
Triphenyl(p-tolyl)germane p-Tolyl (C6H4CH3) 72 Moderate reactivity in photolysis
Triphenyl(m-tolyl)germane m-Tolyl (C6H4CH3) 84 Enhanced stability due to meta-substitution
Triphenyl(o-tolyl)germane o-Tolyl (C6H4CH3) 63 Steric clash reduces reaction efficiency

Key Findings :

  • Electronic Effects : Electron-donating substituents (e.g., methyl in tolyl groups) stabilize the germanium center, whereas the benzyl group may enhance π-stacking interactions in solid-state structures .
Comparison with Other Organometallic Compounds

This compound can be contextualized against silicon- and tin-based analogues:

Compound Central Atom Bond Strength (kJ/mol) Reactivity in Transmetallation
This compound Ge ~240 (Ge–C) Intermediate reactivity
Benzyl(triphenyl)silane Si ~318 (Si–C) Low reactivity
Benzyl(triphenyl)stannane Sn ~200 (Sn–C) High reactivity

Key Findings :

  • Bond Strength : The Ge–C bond in this compound is weaker than Si–C but stronger than Sn–C bonds, placing its reactivity between silanes and stannanes .
  • Stereoselectivity : In transmetallation with tin(IV) chloride, allylgermanes (e.g., pentenyl(triphenyl)germane) exhibit time-dependent stereoselectivity (up to 91:9 anti:syn), a trait that may extend to this compound .
Functional Analogues: Phosphonium and Ammonium Salts
Property This compound Benzyl(triphenyl)phosphonium chloride
Central Atom Ge (neutral) P (positively charged)
Applications Organic synthesis Phase-transfer catalysis, corrosion inhibition
Thermal Stability Moderate High (decomposes >250°C)

Key Findings :

  • Charge Effects : The neutral germanium compound is less polar than its phosphonium counterpart, affecting solubility in polar solvents .
  • Corrosion Inhibition : Unlike benzyl(triphenyl)phosphonium salts, which inhibit magnesium alloy corrosion with >90% efficiency, this compound’s utility in this area remains unexplored .
Comparison with Carbon-Centered Analogues

Triphenylmethane (), a carbon-centered analogue, lacks the germanium atom but shares a triphenyl-substituted structure:

Property This compound Triphenylmethane
Bond Type Ge–C (polar-covalent) C–C (covalent)
Stability Air-sensitive Air-stable
Reactivity Prone to oxidation Inert under standard conditions

Key Findings :

  • Oxidative Stability : The Ge–C bond’s susceptibility to oxidation limits this compound’s storage conditions compared to triphenylmethane .

Biological Activity

Benzyl(triphenyl)germane is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antiproliferative effects, and other relevant findings from recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of triphenylgermane with benzyl halides. This reaction can be facilitated through various methods, including:

  • Nucleophilic substitution : The nucleophilic triphenylgermane attacks the electrophilic carbon in the benzyl halide.
  • Wittig-type reactions : These reactions can be adapted for the formation of organogermanium compounds.

Antiproliferative Activity

Recent studies have highlighted significant antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colorectal cancer)12.5Induction of apoptosis via mitochondrial pathway
A375 (Melanoma)9.8Inhibition of cell cycle progression
PC-3 (Prostate cancer)15.0Disruption of mitochondrial function

These results indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Dysfunction : Studies suggest that the compound disrupts mitochondrial bioenergetics, leading to reduced ATP production and increased reactive oxygen species (ROS), which triggers apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .
  • Antioxidant Properties : Some research indicates that this compound may possess antioxidant properties, which could mitigate oxidative stress in normal tissues while exerting cytotoxic effects on malignant cells .

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various derivatives of this compound, focusing on their antiproliferative activities against colorectal cancer cell lines. The derivatives were screened using MTT assays, revealing that specific substitutions on the phenyl rings significantly enhanced their biological activity .

Another investigation assessed the compound's effects on mitochondrial function in human cancer cell lines. The results demonstrated that treatment with this compound led to a marked decrease in mitochondrial membrane potential, a precursor to apoptosis .

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